2,4,6-Tris(diethylamino)-1,3,5-triazine

Descripción

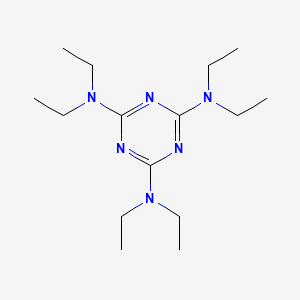

2,4,6-Tris(diethylamino)-1,3,5-triazine is a symmetrically substituted triazine derivative characterized by three diethylamino groups attached to the 1,3,5-triazine core. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where chlorine atoms are replaced by diethylamino groups under controlled conditions . The diethylamino substituents confer unique electronic and steric properties, making it valuable in applications such as catalysis, coordination chemistry, and materials science. Its synthesis typically involves stepwise substitution reactions with diethylamine, ensuring high selectivity and yield .

Propiedades

Número CAS |

2827-49-8 |

|---|---|

Fórmula molecular |

C15H30N6 |

Peso molecular |

294.44 g/mol |

Nombre IUPAC |

2-N,2-N,4-N,4-N,6-N,6-N-hexaethyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C15H30N6/c1-7-19(8-2)13-16-14(20(9-3)10-4)18-15(17-13)21(11-5)12-6/h7-12H2,1-6H3 |

Clave InChI |

RLMGHKMNVDBCSB-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NC(=NC(=N1)N(CC)CC)N(CC)CC |

SMILES canónico |

CCN(CC)C1=NC(=NC(=N1)N(CC)CC)N(CC)CC |

Otros números CAS |

2827-49-8 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine (TPT)

- Structure: Pyridyl groups replace diethylamino substituents, creating a planar, π-conjugated system.

- Applications: TPT forms coordination polymers and supramolecular frameworks due to its nitrogen-rich structure . For example, TPT acts as a template in synthesizing water-soluble porphyrin nanorings .

- Key Difference: Unlike the electron-donating diethylamino groups in 2,4,6-tris(diethylamino)-1,3,5-triazine, pyridyl groups enhance π-π stacking and metal coordination, favoring applications in sensing and catalysis .

2,4,6-Tris(5-bromo-2-thienyl)-1,3,5-triazine

- Structure : Thiophene substituents introduce sulfur atoms and bromine for further functionalization.

- Applications : Used in optoelectronic materials due to extended conjugation and halogen reactivity .

- Key Difference: Bromothiophene groups enable cross-coupling reactions, a feature absent in the diethylamino derivative .

2,4,6-Triamino-1,3,5-triazine (Melamine)

- Structure: Amino groups replace diethylamino substituents.

- Applications: Widely used in resins, laminates, and flame retardants. However, melamine is notorious for toxicity when combined with cyanuric acid, forming kidney-damaging crystals .

Isomeric Triazines: 1,2,4-Triazines

- Structure : 1,2,4-Triazines differ in nitrogen atom positioning, leading to distinct electronic properties.

- Applications: Known for biological activity, including antibiotic and anticancer properties. For example, hybrid 2-imino-coumarin-triazine derivatives exhibit cytotoxicity (IC50: 1.51–2.60 µM) .

- Key Difference: 1,3,5-Triazines (e.g., this compound) are more thermally stable and synthetically versatile, whereas 1,2,4-triazines are bioactive but less stable .

Functional Comparisons

Catalytic and Coordination Chemistry

- This compound: Serves as a ligand for Cu(I) coordination polymers, forming 1D chains with luminescent properties .

- 2,4,6-Tris(pyrazolyl)-1,3,5-triazine : Forms tetranuclear copper clusters with catalytic activity in oxidation reactions .

Optical and Electronic Properties

- Star-Shaped Triazine-Carbazole Hybrids (TR1–TR3) : Exhibit solvatochromism and high emission quantum yields, making them suitable for OLEDs .

- 2,4,6-Tris(benzylamino)-1,3,5-triazine Derivatives: Show nonlinear optical (NLO) activity with second-harmonic generation (SHG) in noncentrosymmetric crystals .

Data Tables

Table 1: Structural and Functional Comparison of Selected Triazines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.